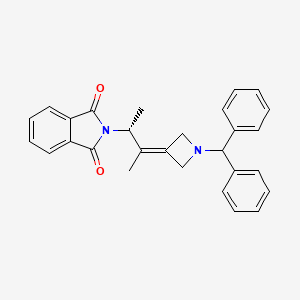
(R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:
Aldol Condensation: Formation of the azetidinylidene moiety through aldol condensation reactions.
Cyclization Reactions: Formation of the isoindoline ring via intramolecular cyclization.
Chiral Resolution: Use of chiral catalysts or resolving agents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA to interfere with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline structures.
Azetidine Derivatives: Compounds containing the azetidine ring.
Benzhydryl Compounds: Molecules with the benzhydryl group.
Uniqueness
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C28H26N2O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(2R)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H26N2O2/c1-19(20(2)30-27(31)24-15-9-10-16-25(24)28(30)32)23-17-29(18-23)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,20,26H,17-18H2,1-2H3/t20-/m1/s1 |
InChI Key |
SPTPFTWWPQRZCH-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















